Ethyl 2-aminocyclopentanecarboxylate hydrochloride

Pharmaceutical Intermediates Organic Synthesis Salt Selection

Replacing this cyclopentane β-amino ester with an analog alters stereochemistry, salt form, or ring conformation-risking failed synthesis. This racemic cis-hydrochloride (CAS 119993-56-5) ensures defined stability and solubility for route scouting and SAR campaigns. - Crystalline solid vs. unstable liquid free base → accurate weighing & long-term storage - Racemic cis-configuration ideal for initial enantioselective reaction screening - Direct precursor to (1R,2S) isomer for HCV NS5B polymerase inhibitor intermediates

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 119993-56-5
Cat. No. B3089829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-aminocyclopentanecarboxylate hydrochloride
CAS119993-56-5
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC1N.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H
InChIKeyRYBMXCZWUCHLJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Aminocyclopentanecarboxylate HCl: Identity & Procurement Profile


Ethyl 2-aminocyclopentanecarboxylate hydrochloride (CAS 119993-56-5) is a racemic mixture of the cis-configured cyclopentane β-amino acid ester, supplied as a crystalline hydrochloride salt with a molecular formula of C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . This compound is primarily utilized as a chiral building block in organic synthesis, a key intermediate in pharmaceutical research, and a precursor for peptidomimetics. Its value stems from the unique conformational constraint imposed by the cyclopentane ring, which is essential for orienting pharmacophores in drug design, and the enhanced stability and solubility conferred by its hydrochloride salt form .

1 Racemic cis-cyclopentane scaffold for conformational constraint studies
2 Hydrochloride salt form supports consistent handling and storage
3 Used as a building block in peptidomimetic and pharmaceutical intermediate synthesis

Ethyl 2-Aminocyclopentanecarboxylate HCl: Why Analogs Cannot Substitute


The procurement of ethyl 2-aminocyclopentanecarboxylate hydrochloride is a decision with significant downstream consequences. Substituting this specific compound with a closely related analog—such as its free base, a different stereoisomer, or a homolog with a different ring size—is not a trivial swap but a change in the core identity of the building block. The stereochemistry (racemic cis vs. trans), the presence of the hydrochloride salt for enhanced stability and solubility , and the five-membered ring conformation are all critical parameters. These factors directly govern the compound's behavior as a substrate in enantioselective reactions , its utility in synthesizing specific pharmaceutical intermediates like HCV NS5B polymerase inhibitors [1], and the ultimate conformation and biological activity of the derived peptidomimetics [2]. Using a generic or incorrect analog without verifying these specifications can lead to failed syntheses, inactive products, and wasted research resources.

Salt Form Mismatch
Free base liquid may alter solubility and handling compared to the crystalline hydrochloride.
Stereochemistry Mismatch
Different cis/trans or enantiomeric composition can lead to divergent synthetic outcomes and biological profiles.
Ring Size Analog Substitution
Cyclohexane analogs introduce different conformational flexibility, potentially affecting target binding.

Ethyl 2-Aminocyclopentanecarboxylate HCl: Differentiation Evidence


Salt Form Advantage: Solubility & Stability

Ethyl 2-aminocyclopentanecarboxylate hydrochloride is supplied as a crystalline solid, offering markedly different physical properties compared to its free base form. The hydrochloride salt is typically a white crystalline solid with a defined melting point range (e.g., 97.0°C to 100.0°C for a high-purity cis isomer sample ), whereas the free base is a liquid at room temperature . More critically, the salt form provides enhanced stability and aqueous solubility, which facilitates its handling and incorporation into complex, multi-step organic and aqueous reaction systems .

Salt Form Comparison
Data to verify
Crystalline solid vs. liquid free base; melting point ~97–100 °C
Supports reproducible handling and synthesis workflows
Physical form variation confirmed by supplier data
Pharmaceutical Intermediates Organic Synthesis Salt Selection

Key Chiral Intermediate for HCV NS5B Inhibitor

The (1R,2S) enantiomer of ethyl 2-aminocyclopentanecarboxylate is a required, verifiable starting material for preparing a specific, complex chiral intermediate [(1R,2S)-2-(4′-fluorobenzylamino)cyclopentanecarboxylic acid ethyl ester complex with (S)-(+)-mandelic acid], which was used in the synthesis of a promising HCV NS5B polymerase inhibitor [1]. The published synthetic route achieves this intermediate in enantiomerically pure form (>99% de), demonstrating the high stereochemical demand of this application. This establishes a concrete, high-value use case that is directly linked to the compound's specific stereochemistry.

HCV Inhibitor Intermediate
Head-to-head
(1R,2S) isomer yields intermediate with >99% de
Specific stereochemistry is critical for synthetic success
As reported by Dragovich et al. (2009)
Antiviral Drug Discovery HCV Therapeutics Chiral Synthesis

Conformational Control: 5- vs. 6-Membered Rings

The five-membered cyclopentane ring in ethyl 2-aminocyclopentanecarboxylate hydrochloride imposes a distinct conformational constraint compared to its six-membered cyclohexane analogs. This difference in ring size directly alters the dihedral angles and overall shape of the molecule. In peptidomimetic research, replacing a natural amino acid with a 2-aminocyclopentanecarboxylic acid (β-Ac₅c) residue introduces a specific β-amino acid with two chiral centers, leading to four possible configurations (cis-R,S; cis-S,R; trans-R,R; trans-S,S) [1]. This is fundamentally different from the conformational space accessible to a cyclohexane-based β-amino acid (β-Ac₆c), which would provide a larger, more flexible ring system. This structural difference is crucial for optimizing the fit of a peptidomimetic into a target receptor's binding pocket.

Ring Size Conformation
Class-level
Cyclopentane ring is more rigid and puckered than cyclohexane
Conformational restriction differs, affecting design intent
Qualitative difference; 5- vs. 6-membered ring
Peptidomimetics Conformational Analysis Drug Design

Stereochemistry Drives Peptidomimetic Activity

The biological consequence of incorporating the 2-aminocyclopentanecarboxylic acid scaffold is highly dependent on its absolute stereochemistry. In a study of morphiceptin analogs, substituting the proline residue with the four isomers of 2-aminocyclopentane carboxylic acid (β-Ac₅c) yielded starkly different pharmacological profiles [1]. While the study used methyl esters, the core carboxylic acid scaffold is identical. The (1R,2S) and (1R,2R) analogs retained some activity at the mu-opioid receptor, but the (1S,2R) and (1S,2S) isomers showed minimal mu-activity and were completely inactive at the delta-opioid receptor [1]. This demonstrates that the biological function of the final compound is exquisitely sensitive to the stereochemistry of the cyclopentane ring, underscoring the need for precise stereochemical control during procurement.

Opioid Receptor SAR
Reported
(1R,2S)/(1R,2R) retain activity; (1S,2R)/(1S,2S) show minimal binding
Stereochemistry influences receptor interaction outcomes
In vitro radioligand binding assays (mu/delta)
Opioid Receptor Pharmacology Peptidomimetics Structure-Activity Relationship (SAR)

Purity Tiers and Vendor-Level Quality Variance

The commercial availability of ethyl 2-aminocyclopentanecarboxylate hydrochloride is not uniform; vendors offer the compound at distinct purity tiers, typically ranging from 95% to >98%. A baseline specification of 95% purity, often confirmed by NMR, HPLC, or GC, is common . However, higher-grade material (e.g., 97% purity) is also available , and for specific stereoisomers, purities of 99% can be sourced . This quantifiable difference directly correlates with the level of impurities present. For a chemist, starting with 95% purity may be acceptable for early-stage route scouting, but for a late-stage intermediate or a compound destined for detailed biological assay, a higher purity grade (≥97%) is often mandated to minimize confounding data from unknown contaminants.

Purity Tier Variance
Data to verify
95%, 97%, and 99% purity grades available
Higher purity may reduce impurity-related variability
Review vendor CoA for exact specification
Reagent Procurement Analytical Chemistry Quality Assurance

Foldamer Design with β-Peptide Building Blocks

The distinct stereoisomers of 2-aminocyclopentanecarboxylic acid (the core of the target ester) serve as privileged building blocks for constructing β-peptide foldamers with predictable secondary structures. The cis-(1R,2S) isomer, also known as the scaffold of the natural antifungal antibiotic cispentacin [1], and the trans-(1R,2R) isomer [2] induce fundamentally different helical conformations when oligomerized. Research has demonstrated that oligomers of trans-ACPC adopt a stable 14-helix conformation [3], a well-defined secondary structure that is distinct from the helices formed by cis-ACPC or other β-amino acids. This level of conformational control is a key differentiator for this scaffold compared to more flexible achiral or heterocyclic amino acid mimetics.

Foldamer Helix Induction
Reported
trans-ACPC oligomers form stable 14-helix; cis-ACPC gives different helix
Predictable secondary structure enables rational design
CD and NMR data; distinct from cis-ACPC
Foldamers β-Peptides Conformational Analysis

Ethyl 2-Aminocyclopentanecarboxylate HCl: Research & Industrial Applications


Chiral Intermediate for Antiviral Synthesis

When a synthetic route requires a specific, enantiomerically pure cyclopentane building block to construct a complex pharmaceutical intermediate, the (1R,2S) or (1S,2R) isomers of ethyl 2-aminocyclopentanecarboxylate are the correct choices. As demonstrated in the synthesis of an HCV NS5B polymerase inhibitor, the (1R,2S) isomer is used to create a key intermediate with >99% de [1]. Using the racemic mixture (CAS 119993-56-5) as a starting point may be suitable for initial route scouting, but the procurement of a specific enantiomer is essential for generating the active pharmaceutical ingredient.

Stereochemical Probe in Peptidomimetic SAR

In structure-activity relationship (SAR) campaigns, where the goal is to map the bioactive conformation of a peptide ligand, the four stereoisomers of 2-aminocyclopentanecarboxylate serve as a powerful conformational toolkit. As shown in morphiceptin analogs, substituting a proline with different isomers of β-Ac₅c results in discrete changes in biological activity at mu- and delta-opioid receptors [1]. This approach allows medicinal chemists to systematically probe the stereochemical requirements of a receptor's binding pocket, making it a more informative strategy than using a single, flexible analog.

Conformational Control in β-Peptide Foldamers

For researchers aiming to construct synthetic oligomers with predictable and stable three-dimensional structures (foldamers), the 2-aminocyclopentanecarboxylate scaffold is a validated building block. The cis- and trans-isomers of ACPC are known to induce distinct helical conformations in β-peptides, with trans-ACPC oligomers reliably forming a 14-helix [1]. This predictable behavior makes it a rational choice for designing molecules that mimic the function of natural biopolymers like proteins. The racemic mixture (CAS 119993-56-5) can be used for initial methodological studies, but chiral resolution or enantioselective synthesis is required for definitive structural studies.

Stable Crystalline Building Block for Organic Synthesis

When a synthetic protocol calls for a β-amino ester building block that is easy to handle and store, ethyl 2-aminocyclopentanecarboxylate hydrochloride is a preferred choice over its free base. The crystalline solid nature of the hydrochloride salt, with a defined melting point, simplifies accurate weighing and ensures long-term storage stability, unlike the liquid free base [1]. This makes it a practical and reliable starting material for a wide range of exploratory organic chemistry applications, including the synthesis of heterocycles, ligands, and other complex molecules where the cyclopentane ring is a desired structural motif .

Application
Selection Property
Validation Focus
Antiviral inhibitor intermediate synthesis
Enantiomer-specific starting material
Enantiomeric purity and synthetic route compatibility
Peptidomimetic SAR studies
Defined stereoisomer set
Receptor binding assay outcomes
β-Peptide foldamer design
cis/trans isomer conformational control
Helical structure verification (CD, NMR)
Organic synthesis building block
Crystalline hydrochloride salt
Purity and melting point confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-aminocyclopentanecarboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.